![molecular formula C22H17F2N5S B2985843 3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine CAS No. 1326900-52-0](/img/no-structure.png)
3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a useful research compound. Its molecular formula is C22H17F2N5S and its molecular weight is 421.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
The synthesis of pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine, and pyridine derivatives, including those containing a benzofuran moiety, has been explored through reactions involving sodium salts of specific precursors with diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. These pathways highlight the versatility of the core structure in generating diverse heterocyclic frameworks with potential biological activity (Abdelhamid, Fahmi, & Mohamed Alsheflo, 2012).
Anticonvulsant Activity
Research into 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, synthesized from phenylacetonitriles, has demonstrated potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This work elucidates the potential therapeutic applications of pyrazine derivatives in epilepsy treatment (Kelley et al., 1995).
Anticancer Activity
The creation of pyrazolo[3,4-d]pyrimidin-4-one derivatives has shown promising results in anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line. The study indicates the significant potential of such compounds in the development of new cancer therapies (Abdellatif et al., 2014).
Antimicrobial Activity
A series of new pyrazoline and pyrazole derivatives, including triazolo[3,4-c][1,2,4]triazine derivatives, have been synthesized and tested for their antibacterial and antifungal activities. This research contributes to the search for new antimicrobial agents capable of addressing resistant strains of bacteria and fungi (Hassan, 2013).
Molecular Docking Studies
Investigations into piperazine and triazolo-pyrazine derivatives have included molecular docking studies to evaluate their potential as antimicrobial agents. This approach helps in understanding the molecular interactions that underpin the antimicrobial efficacy of these compounds (Patil et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 3-(2,5-difluorobenzylthio)pyrazolo[1,5-a][1,2,4]triazole, which is then coupled with 9-(3,4-dimethylphenyl)pyrazolo[3,4-c]pyrazine to form the final product.", "Starting Materials": [ "2,5-difluorobenzyl chloride", "sodium thiolate", "3,4-dimethylphenylhydrazine", "acetic anhydride", "sodium acetate", "sodium nitrite", "sulfuric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(2,5-difluorobenzylthio)pyrazolo[1,5-a][1,2,4]triazole", "- Dissolve 2,5-difluorobenzyl chloride in ethyl acetate and add sodium thiolate.", "- Stir the mixture at room temperature for 24 hours.", "- Extract the product with ethyl acetate and wash with water.", "- Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the product by column chromatography using ethyl acetate as the eluent.", "- Obtain 3-(2,5-difluorobenzylthio)pyrazolo[1,5-a][1,2,4]triazole as a white solid.", "Step 2: Synthesis of 9-(3,4-dimethylphenyl)pyrazolo[3,4-c]pyrazine", "- Dissolve 3,4-dimethylphenylhydrazine in acetic anhydride and add sodium acetate.", "- Stir the mixture at room temperature for 24 hours.", "- Add sodium nitrite to the mixture and stir for 30 minutes.", "- Add sulfuric acid and stir for 30 minutes.", "- Add sodium bicarbonate and extract the product with ethyl acetate.", "- Wash the organic layer with water and dry over sodium sulfate.", "- Evaporate the solvent to obtain the crude product.", "- Purify the product by column chromatography using ethyl acetate as the eluent.", "- Obtain 9-(3,4-dimethylphenyl)pyrazolo[3,4-c]pyrazine as a yellow solid.", "Step 3: Coupling of 3-(2,5-difluorobenzylthio)pyrazolo[1,5-a][1,2,4]triazole and 9-(3,4-dimethylphenyl)pyrazolo[3,4-c]pyrazine", "- Dissolve 3-(2,5-difluorobenzylthio)pyrazolo[1,5-a][1,2,4]triazole and 9-(3,4-dimethylphenyl)pyrazolo[3,4-c]pyrazine in ethyl acetate.", "- Add a catalytic amount of sulfuric acid and stir the mixture at room temperature for 24 hours.", "- Extract the product with ethyl acetate and wash with water.", "- Dry the organic layer over sodium sulfate and evaporate the solvent to obtain the crude product.", "- Purify the product by column chromatography using ethyl acetate as the eluent.", "- Obtain '3-((2,5-Difluorobenzyl)thio)-9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine' as a white solid." ] } | |
| 1326900-52-0 | |
Molekularformel |
C22H17F2N5S |
Molekulargewicht |
421.47 |
IUPAC-Name |
5-[(2,5-difluorophenyl)methylsulfanyl]-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
InChI |
InChI=1S/C22H17F2N5S/c1-13-3-4-15(9-14(13)2)19-11-20-21-25-26-22(28(21)7-8-29(20)27-19)30-12-16-10-17(23)5-6-18(16)24/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
FTAMDLYZJFUBSH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=C(C=CC(=C5)F)F)C3=C2)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,4-difluorobenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2985762.png)
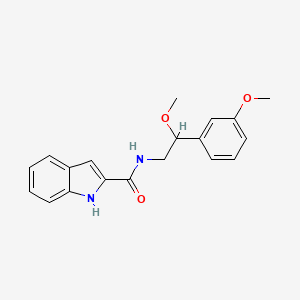
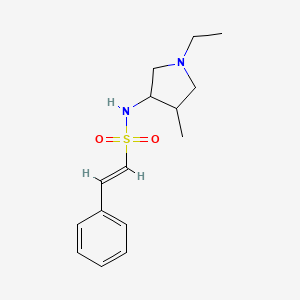
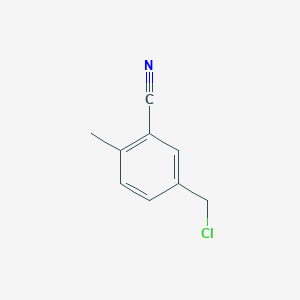
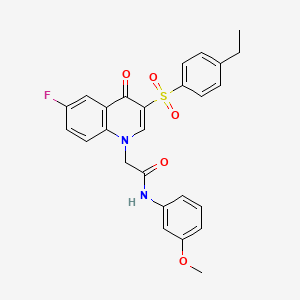
![N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-2-methylbenzamide](/img/structure/B2985768.png)
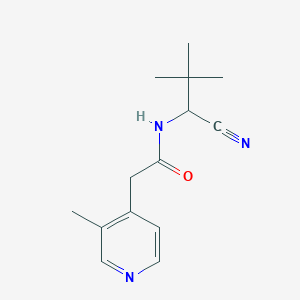
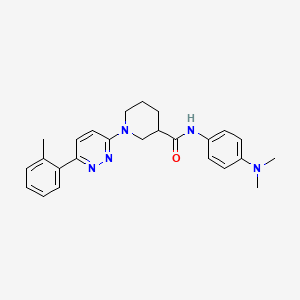
![7-Fluoro-2-methyl-3-[[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2985773.png)
![N-(5-chloro-2-methoxyphenyl)-2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2985778.png)
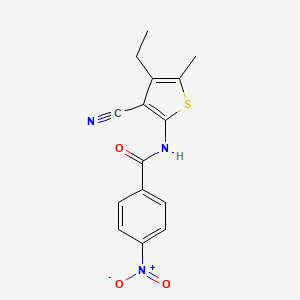
![[1-(4-Bromophenyl)cyclopropyl]acetic acid](/img/structure/B2985781.png)
